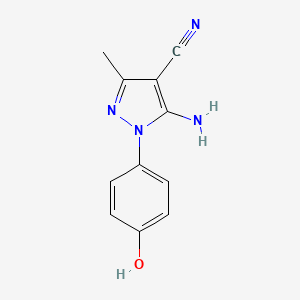![molecular formula C9H8N2OS B13077458 (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine is a compound that belongs to the class of thienopyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine typically involves the condensation of 1-thieno[2,3-b]pyridin-5-yl ethanone with hydroxylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted thienopyridine derivatives.
科学研究应用
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Thienopyridine derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
作用机制
The mechanism of action of (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
Thieno[2,3-b]pyridine:
Pyridine Derivatives: Compounds containing the pyridine ring, which exhibit diverse biological activities and are used in various fields.
Thienopyrimidine: Another class of compounds with a fused thieno and pyrimidine ring system, known for their biological activities.
Uniqueness
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine is unique due to its specific structural features and the presence of the hydroxylamine moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C9H8N2OS |
|---|---|
分子量 |
192.24 g/mol |
IUPAC 名称 |
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2OS/c1-6(11-12)8-4-7-2-3-13-9(7)10-5-8/h2-5,12H,1H3/b11-6+ |
InChI 键 |
AXFOQLNYKPITQM-IZZDOVSWSA-N |
手性 SMILES |
C/C(=N\O)/C1=CN=C2C(=C1)C=CS2 |
规范 SMILES |
CC(=NO)C1=CN=C2C(=C1)C=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


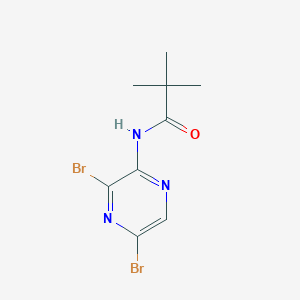
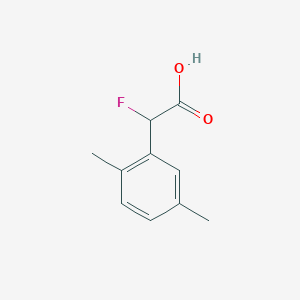

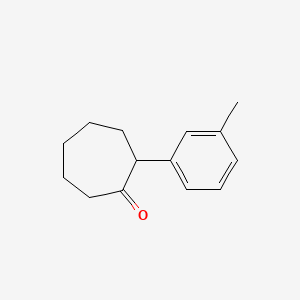
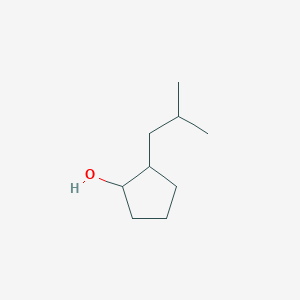
![Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13077412.png)
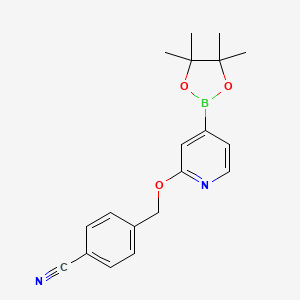

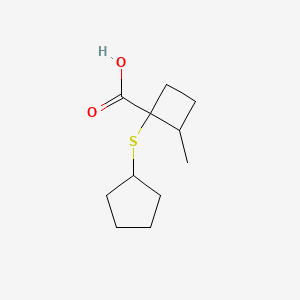


![2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13077461.png)
